N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

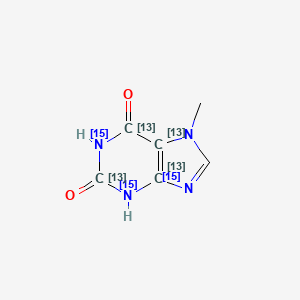

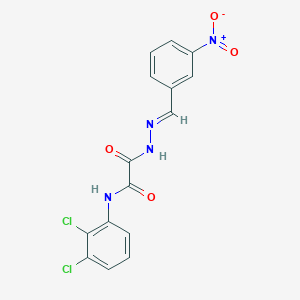

N-(2-Bromophényl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acétamide: est un composé organique complexe qui appartient à la classe des dérivés de triazole. Ce composé se caractérise par sa structure unique, qui comprend un groupe bromophényle, un groupe pyridinyle et un cycle triazole.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N-(2-Bromophényl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acétamide implique généralement des réactions en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle triazole : Le cycle triazole est synthétisé par une réaction de cyclisation impliquant un dérivé d’hydrazine et un nitrile approprié.

Introduction du groupe pyridinyle : Le groupe pyridinyle est introduit par une réaction de substitution nucléophile.

Attachement du groupe bromophényle : Le groupe bromophényle est attaché par une réaction de couplage, souvent en utilisant des méthodes de couplage croisé catalysées par le palladium.

Formation de la liaison thioacétamide : La dernière étape implique la formation de la liaison thioacétamide par une réaction de condensation entre un thiol et un chlorure d’acyle.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, le criblage à haut débit pour des conditions réactionnelles optimales et l’utilisation de catalyseurs robustes pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le N-(2-Bromophényl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acétamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.

Substitution : Le groupe bromophényle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés en conditions basiques.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés d’amines.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le N-(2-Bromophényl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acétamide a un large éventail d’applications de recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent antimicrobien, antifongique et anticancéreux.

Biologie : Le composé est utilisé dans des tests biochimiques pour étudier l’inhibition enzymatique et les interactions protéiques.

Science des matériaux : Il est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux dotés de propriétés électroniques ou optiques spécifiques.

Applications De Recherche Scientifique

N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

Le mécanisme d’action du N-(2-Bromophényl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acétamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple :

Inhibition enzymatique : Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité.

Interactions protéiques : Il peut moduler les interactions protéine-protéine, affectant ainsi diverses voies cellulaires.

Voies impliquées : Le composé peut influencer les voies de signalisation liées à la croissance cellulaire, à l’apoptose et à la réponse immunitaire.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(2-Chlorophényl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acétamide

- N-(2-Fluorophényl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acétamide

Unicité

Le N-(2-Bromophényl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acétamide est unique en raison de la présence du groupe bromophényle, qui confère des propriétés électroniques et stériques distinctes. Cette unicité peut influencer sa réactivité, son affinité de liaison et son activité biologique globale par rapport à des composés similaires avec des substitutions halogénées différentes.

Propriétés

Numéro CAS |

477318-72-2 |

|---|---|

Formule moléculaire |

C22H18BrN5OS |

Poids moléculaire |

480.4 g/mol |

Nom IUPAC |

N-(2-bromophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H18BrN5OS/c1-15-6-8-17(9-7-15)28-21(16-10-12-24-13-11-16)26-27-22(28)30-14-20(29)25-19-5-3-2-4-18(19)23/h2-13H,14H2,1H3,(H,25,29) |

Clé InChI |

FVFIHOHKJVMAGU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Br)C4=CC=NC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)

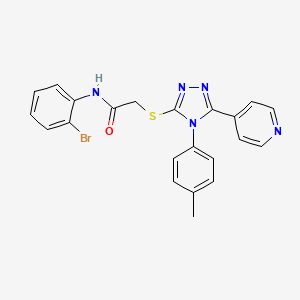

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

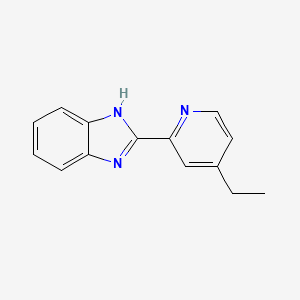

![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)

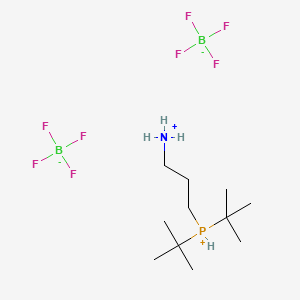

![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)